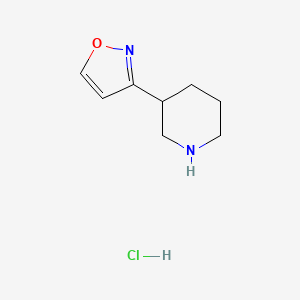

3-(1,2-Oxazol-3-yl)piperidine hydrochloride

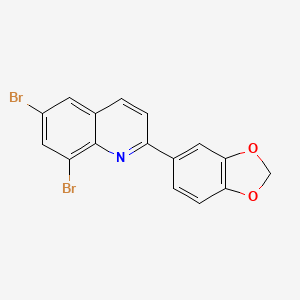

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(1,2-Oxazol-3-yl)piperidine hydrochloride” is a chemical compound with the molecular weight of 188.66 . It is related to the class of compounds known as oxazoles, which are aromatic compounds containing an oxazole ring .

Molecular Structure Analysis

The molecular structure of “3-(1,2-Oxazol-3-yl)piperidine hydrochloride” includes an oxazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one oxygen atom . The InChI code for this compound is 1S/C8H12N2O.ClH/c1-2-5-9-7(3-1)8-4-6-11-10-8;/h4,6-7,9H,1-3,5H2;1H .Physical And Chemical Properties Analysis

“3-(1,2-Oxazol-3-yl)piperidine hydrochloride” is a powder with a molecular weight of 188.66 . Additional physical and chemical properties such as melting point, boiling point, and density are not provided in the available literature.科学的研究の応用

Antibacterial Activity

3-(Piperidin-3-yl)isoxazole hydrochloride: has been studied for its potential antibacterial properties. Research indicates that derivatives of this compound can exhibit antibacterial effects against certain strains of bacteria, such as Staphylococcus aureus. This suggests its utility in the development of new antibacterial agents that could be less prone to resistance .

Antimicrobial and Antioxidant Agents

Derivatives of 3-(1,2-Oxazol-3-yl)piperidine hydrochloride have been synthesized and characterized for their antimicrobial and antioxidant activities. These compounds have shown promising results when compared to standard drugs, indicating their potential as a new class of antimicrobial and antioxidant agents .

Antiproliferative Agent

This compound has been identified as a novel antiproliferative agent. It is particularly significant in cancer research, where controlling the proliferation of cancer cells is a primary objective. The compound’s efficacy in this area could lead to the development of new cancer therapies .

Alzheimer’s Disease Treatment

Isoxazole derivatives, including 3-(Piperidin-3-yl)isoxazole hydrochloride , are known to be selective inhibitors of the enzyme acetylcholinesterase (AChE). AChE inhibitors are used in the treatment of Alzheimer’s disease, suggesting that this compound could play a role in developing treatments for neurodegenerative disorders .

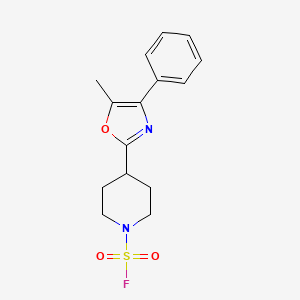

Antipsychotic Medication Intermediate

The compound serves as an important intermediate in the synthesis of paliperidone, which is the primary active metabolite of the antipsychotic drug risperidone. This highlights its significance in pharmaceutical manufacturing and the potential for developing new psychotropic medications .

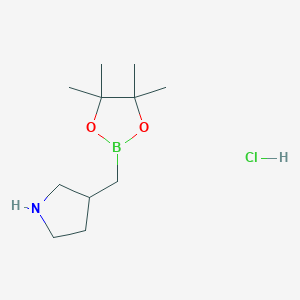

Chemical Synthesis and Material Science

In the field of chemical synthesis and material science, 3-(1,2-Oxazol-3-yl)piperidine hydrochloride is used as a precursor or intermediate for various chemical reactions. Its unique structure allows for the development of new materials and chemical entities, which can have broad applications across different scientific disciplines .

作用機序

Target of Action

Similar compounds, such as 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, have been found to exhibit affinity for serotonergic and dopaminergic receptors . These receptors play crucial roles in various physiological processes, including mood regulation, reward, nausea, sleep, and thermoregulation .

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes . For instance, N-benzylpiperidine benzisoxazole derivatives are known to inhibit the enzyme acetylcholinesterase (AChE), which is used for the treatment of Alzheimer’s disease .

Biochemical Pathways

It’s plausible that, like other similar compounds, it may influence pathways related to neurotransmission, given its potential interaction with serotonergic and dopaminergic receptors .

Result of Action

Similar compounds have been found to exhibit antimicrobial and antioxidant activities . Additionally, 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride has been described as a novel antiproliferative agent .

特性

IUPAC Name |

3-piperidin-3-yl-1,2-oxazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.ClH/c1-2-7(6-9-4-1)8-3-5-11-10-8;/h3,5,7,9H,1-2,4,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUFETHZJBVOGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NOC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Piperidin-3-yl)isoxazole hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)butanamide](/img/structure/B2768152.png)

![5-Bromo-2-[1-(3-fluoro-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2768157.png)

![2-Chloro-1-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)ethanone;hydrochloride](/img/structure/B2768159.png)

![9-(2,5-dimethoxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2768168.png)

![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2768169.png)